2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide
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Overview
Description
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloroacetamide group attached to a furan and isoxazole ring, which contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable furan and isoxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide
- 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide
- 2-Chloro-N-(3-cyano-4,5-di-2-thienyl-2-furanyl)acetamide
Uniqueness
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide is unique due to its specific combination of furan and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
37853-37-5 |
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Molecular Formula |
C9H7ClN2O3 |
Molecular Weight |
226.61 g/mol |
IUPAC Name |
2-chloro-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C9H7ClN2O3/c10-5-8(13)11-9-4-6(12-15-9)7-2-1-3-14-7/h1-4H,5H2,(H,11,13) |
InChI Key |
OQQBICHQNZEJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2)NC(=O)CCl |
Origin of Product |
United States |
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